4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide
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Overview
Description
4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide is a chemical compound with the molecular formula C14H22N2O2 It is known for its unique structure, which includes an amino group, an ethoxyphenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and butanamide.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-ethoxybenzaldehyde and an amine derivative.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with butanamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
Oxidation Products: Formation of oxides and hydroxyl derivatives.
Reduction Products: Amine derivatives with altered functional groups.
Substitution Products: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[1-(4-methoxyphenyl)ethyl]butanamide
- 4-amino-N-[1-(4-propoxyphenyl)ethyl]butanamide
- 4-amino-N-[1-(4-butoxyphenyl)ethyl]butanamide
Uniqueness
4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide is unique due to its specific ethoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C14H22N2O2/c1-3-18-13-8-6-12(7-9-13)11(2)16-14(17)5-4-10-15/h6-9,11H,3-5,10,15H2,1-2H3,(H,16,17) |
InChI Key |
RXNMJQOTGOFAFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)CCCN |
Origin of Product |
United States |
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